N-(4-(dimethylamino)phenethyl)-4-methylbenzamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-4-methylbenzamide is an organic compound that features a benzamide core with a dimethylamino group attached to the phenethyl side chain
Mechanism of Action
Target of Action
Related compounds such as 2-[4-(dimethylamino)phenyl]ethanol have been reported to be effective accelerators for bone cement curing .
Mode of Action
It’s worth noting that related compounds like dimethyl-4-phenylenediamine can be converted to methylene blue by reaction with dimethylaniline and sodium thiosulfate in several steps . This suggests that N-(4-(dimethylamino)phenethyl)-4-methylbenzamide might interact with its targets in a similar manner, leading to changes in the target molecules.
Biochemical Pathways
Related compounds have been shown to inhibit cyclooxygenases (cox-1, cox-2), which are key enzymes in the inflammatory response
Pharmacokinetics
A related compound, n,n-dimethyltryptamine (dmt), has been studied, and it was found that its clearance rate could be reduced by inhibiting monoamine oxidase a (mao-a), cytochrome p450 2d6 (cyp2d6), and to a lesser extent, cyp2c19 . This information might provide some insights into the potential pharmacokinetics of this compound.
Result of Action
Related compounds have been shown to have anti-inflammatory properties, suggesting that this compound might also have similar effects .
Action Environment
It’s worth noting that the electrical and optical properties of a related compound, 4-n,n-dimethylamino-4′-n′-methyl-stilbazolium tosylate (dast), were significantly enhanced after the addition of carbon nanotubes . This suggests that the action of this compound might also be influenced by environmental factors such as the presence of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-(dimethylamino)phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenethyl)-4-methylbenzamide: Unique due to its specific substitution pattern and functional groups.
3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups instead of the dimethylamino group.
4-(Dimethylamino)phenethyl alcohol: Similar core structure but with an alcohol functional group instead of the amide.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14-4-8-16(9-5-14)18(21)19-13-12-15-6-10-17(11-7-15)20(2)3/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXLRTLPJKMNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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